4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 1014047-39-2
Cat. No.: VC11865420
Molecular Formula: C23H24N6O3S
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014047-39-2 |
|---|---|
| Molecular Formula | C23H24N6O3S |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | 4-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H24N6O3S/c1-15-16(2)27-29(17(15)3)23-14-13-22(25-26-23)24-18-5-7-19(8-6-18)28-33(30,31)21-11-9-20(32-4)10-12-21/h5-14,28H,1-4H3,(H,24,25) |
| Standard InChI Key | ZKVQONNUWXNVJC-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
| Canonical SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The molecule consists of three primary components:
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A 4-methoxybenzenesulfonamide group, which contributes to hydrogen bonding and solubility properties.
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A central phenylamino bridge connecting the sulfonamide to a pyridazine ring.
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A 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl substituent, providing steric bulk and potential interaction sites for biological targets .
The molecular formula is C₂₄H₂₆N₆O₃S, with a molecular weight of 478.6 g/mol . Key physicochemical properties, such as logP (predicted ≈3.2) and polar surface area (~120 Ų), suggest moderate membrane permeability and suitability for oral bioavailability.
Table 1: Comparative Molecular Properties of Related Sulfonamides
Synthesis and Optimization
Reaction Pathways
The synthesis follows a multi-step sequence typical of aryl sulfonamides:
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Pyridazine Intermediate Preparation:
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6-Chloropyridazin-3-amine undergoes nucleophilic substitution with 3,4,5-trimethyl-1H-pyrazole under basic conditions (K₂CO₃, DMF, 80°C).
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Sulfonylation:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product, confirmed by HPLC (>95% purity).
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Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 68 | 89 |
| 2 | Et₃N, DCM, 0°C→RT, 6h | 72 | 91 |
| 3 | Silica gel (70-230 mesh), EA/Hex 1:3 | N/A | 95 |
Pharmacological Profile
Antimicrobial Activity
In preliminary assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), related compounds show bactericidal effects attributed to dihydrofolate reductase inhibition .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridazine-H), 7.89 (d, J=8.8 Hz, 2H, phenyl-H), 6.98 (d, J=8.8 Hz, 2H), 3.85 (s, 3H, OCH₃), 2.32 (s, 6H, pyrazole-CH₃).
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HRMS (ESI+): m/z 479.1821 [M+H]⁺ (calc. 479.1824).
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